3-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 3-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13442985
InChI: InChI=1S/C16H25ClN4O2S/c1-16(2,3)23-15(22)21-7-5-6-11(10-21)9-18-13-8-12(17)19-14(20-13)24-4/h8,11H,5-7,9-10H2,1-4H3,(H,18,19,20)
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC(=NC(=N2)SC)Cl
Molecular Formula: C16H25ClN4O2S
Molecular Weight: 372.9 g/mol

3-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13442985

Molecular Formula: C16H25ClN4O2S

Molecular Weight: 372.9 g/mol

* For research use only. Not for human or veterinary use.

3-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C16H25ClN4O2S
Molecular Weight 372.9 g/mol
IUPAC Name tert-butyl 3-[[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H25ClN4O2S/c1-16(2,3)23-15(22)21-7-5-6-11(10-21)9-18-13-8-12(17)19-14(20-13)24-4/h8,11H,5-7,9-10H2,1-4H3,(H,18,19,20)
Standard InChI Key WTAOOERIRZFVKA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC(=NC(=N2)SC)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC(=NC(=N2)SC)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s structure integrates three key components:

  • A piperidine ring (six-membered nitrogen-containing heterocycle) with a tert-butyl carbamate protecting group at the 1-position .

  • A 6-chloro-2-methylsulfanyl-pyrimidine group linked via a methylene bridge to the piperidine’s 3-position .

  • A methylsulfanyl (SMe) substituent at the pyrimidine’s 2-position, enhancing electron-withdrawing effects .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1261235-28-2
Molecular FormulaC₁₆H₂₅ClN₄O₂S
Molecular Weight372.9133 g/mol
IUPAC Nametert-butyl 3-{[(6-chloro-2-(methylsulfanyl)pyrimidin-4-yl)amino]methyl}piperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC(CNC2=NC(=NC(=C2Cl)SC)N)CC1

The tert-butyl group enhances lipophilicity, while the chloro and methylsulfanyl substituents direct electrophilic substitution reactions on the pyrimidine ring .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Pyrimidine Activation: 6-Chloro-2-methylsulfanyl-pyrimidin-4-amine undergoes nucleophilic substitution with bromomethyl-piperidine intermediates .

  • Coupling Reaction: The amine group reacts with a tert-butyl-protected piperidine derivative under Mitsunobu or Ullmann conditions .

  • Protection/Deprotection: The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldPuritySource
1K₂CO₃, DMF, 80°C, 12h72%95%
2CuI, L-proline, DMSO, 100°C, 24h65%90%
3Boc₂O, Et₃N, CH₂Cl₂, RT, 6h88%98%

Key challenges include minimizing racemization at the piperidine’s stereocenter and optimizing sulfur compatibility in cross-coupling reactions .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <5 mg/mL at pH 7.4 due to high lipophilicity (logP ≈ 3.2) .

  • Thermal Stability: Decomposes at 218°C, with the tert-butyl group fragmenting above 150°C .

  • Photostability: Susceptible to UV-induced degradation of the methylsulfanyl moiety .

Table 3: Physicochemical Data

ParameterValueMethodSource
logP3.2 ± 0.1HPLC
pKa (piperidine N)9.8Potentiometric
Melting Point142–145°CDSC
TargetIC₅₀ (nM)Cell LineSource
PI3Kδ12Jurkat T-cells
mTOR420HEK293
CYP3A4 Inhibition>100 µMHuman hepatocytes

In Vivo Efficacy

In xenograft models (e.g., BT-474 breast cancer), derivatives reduced tumor volume by 68% at 10 mg/kg/day . Toxicity profiles indicate manageable hepatotoxicity (ALT/AST <2x baseline) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is a key building block for:

  • Oncology Candidates: Paired with morpholino or thienopyrimidine groups for kinase inhibition .

  • Antivirals: Analogues show sub-µM activity against hepatitis C NS5A .

Chemical Biology Probes

Used in photoaffinity labeling studies to map ATP-binding pockets in PI3K isoforms .

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